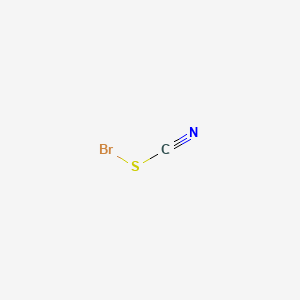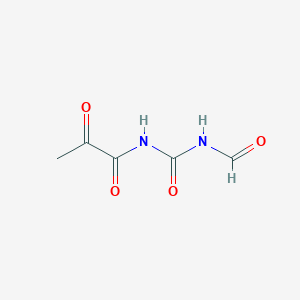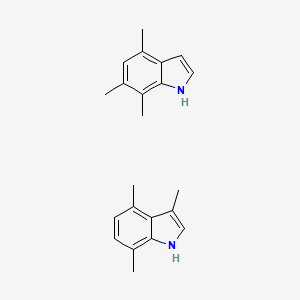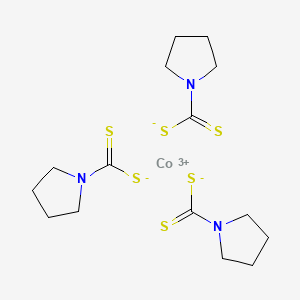![molecular formula C26H18N4O B14695443 1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene CAS No. 24377-73-9](/img/structure/B14695443.png)
1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxybis(phenylene) bridge with diazomethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,1-phenylene with diazomethylene under controlled conditions to form the diazomethylene-phenylene intermediate. This intermediate is then reacted with an oxybis(phenylene) compound to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazomethylene groups into other functional groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene involves its interaction with specific molecular targets and pathways. The diazomethylene groups can form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Ether: Similar in structure but lacks the diazomethylene groups.
Dibenzyl Ether: Contains two benzene rings connected by an ether linkage, similar to the oxybis(phenylene) bridge in the target compound.
1,1’-(Oxybis(4,1-phenylene))bis(ethan-1-one): Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is unique due to the presence of diazomethylene groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and industrial applications.
Propiedades
Número CAS |
24377-73-9 |
|---|---|
Fórmula molecular |
C26H18N4O |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1-[diazo(phenyl)methyl]-4-[4-[diazo(phenyl)methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H18N4O/c27-29-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)26(30-28)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
LGUKGWIJOVHUAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=[N+]=[N-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


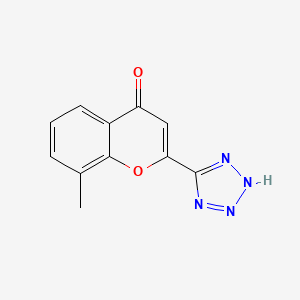
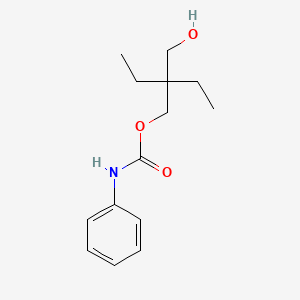
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
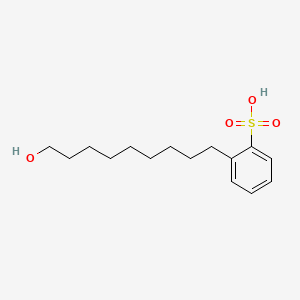



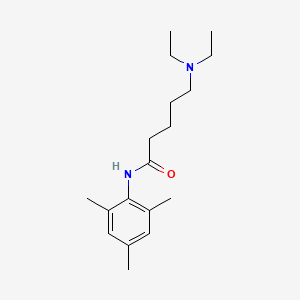
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
